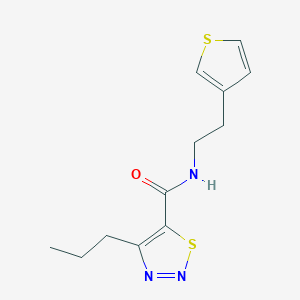

4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1251603-86-7

Cat. No.: VC7585966

Molecular Formula: C12H15N3OS2

Molecular Weight: 281.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251603-86-7 |

|---|---|

| Molecular Formula | C12H15N3OS2 |

| Molecular Weight | 281.39 |

| IUPAC Name | 4-propyl-N-(2-thiophen-3-ylethyl)thiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C12H15N3OS2/c1-2-3-10-11(18-15-14-10)12(16)13-6-4-9-5-7-17-8-9/h5,7-8H,2-4,6H2,1H3,(H,13,16) |

| Standard InChI Key | PBNZRAONHLSNRO-UHFFFAOYSA-N |

| SMILES | CCCC1=C(SN=N1)C(=O)NCCC2=CSC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound integrates three distinct moieties:

-

1,2,3-Thiadiazole ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The 4-position is substituted with a propyl group (-CH₂CH₂CH₃), while the 5-position bears a carboxamide (-CONH₂) functional group.

-

Thiophene-ethyl linker: A thiophen-3-yl group (a five-membered sulfur-containing aromatic ring) connected via an ethyl (-CH₂CH₂-) chain to the carboxamide nitrogen.

This arrangement confers unique electronic properties, including π-conjugation across the thiadiazole and thiophene systems, which influence reactivity and intermolecular interactions .

Physicochemical Characteristics

While direct data for this compound is limited, analogous 1,2,3-thiadiazoles exhibit the following properties:

-

Melting point: 120–150°C (depending on substituents)

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMAC) due to the carboxamide and sulfur moieties .

-

Stability: Resistant to hydrolysis under acidic conditions but susceptible to nucleophilic attack at the carboxamide carbonyl .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-propyl-N-(2-(thiophen-3-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide involves multi-step protocols, typically including:

Thiadiazole Core Formation

The 1,2,3-thiadiazole ring is constructed via cyclization of thiosemicarbazides or hydrazones. A representative method involves:

-

Hydrazone preparation: Condensation of a ketone (e.g., 3,3-dimethylbutan-2-one) with ethyl hydrazinecarboxylate in chloroform under reflux with HCl .

-

Cyclization: Treatment with thionyl chloride (SOCl₂) at 0°C, followed by room-temperature stirring to eliminate HCl and form the thiadiazole .

Example:

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 3,3-Dimethylbutan-2-one | Ethyl hydrazinecarboxylate, HCl, CHCl₃, reflux | 4-(Tert-butyl)-1,2,3-thiadiazole | 65% |

Carboxamide Functionalization

The carboxamide group is introduced via coupling reactions:

-

Activation: Conversion of the thiadiazole-5-carboxylic acid to an acyl chloride using POCl₃.

-

Amination: Reaction with 2-(thiophen-3-yl)ethylamine in the presence of a base (e.g., triethylamine) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Mass Spectrometry

-

Molecular ion: [M+H]⁺ predicted at m/z 310.08 (C₁₃H₁₅N₃OS₂).

-

Fragmentation: Loss of CO (-28 Da) and propyl radical (-43 Da) observed in analogous compounds .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 2- and 5-positions due to sulfur’s electron-donating effects .

Nucleophilic Acyl Substitution

The carboxamide’s carbonyl is reactive toward nucleophiles (e.g., Grignard reagents), enabling side-chain diversification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume